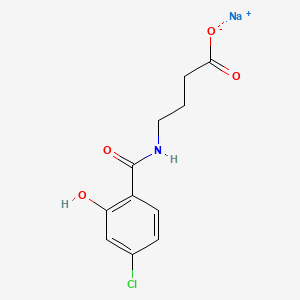

Salclobuzate sodium

Übersicht

Beschreibung

Natriumsalclobuzat ist eine chemische Verbindung mit der Summenformel C11H11ClNNaO4. Es wurde als oralen Absorptionsverstärker entwickelt, der dazu bestimmt ist, die Absorption von schlecht permeablen Substanzen über die Darmbarriere zu erleichtern .

Herstellungsmethoden

Die Synthese von Natriumsalclobuzat beinhaltet die Reaktion von 4-Chlor-2-hydroxybenzoesäure mit 4-Aminobuttersäure in Gegenwart von Natriumhydroxid. Die Reaktion findet typischerweise unter kontrollierten Temperatur- und pH-Bedingungen statt, um die Bildung des gewünschten Produkts zu gewährleisten . Industrielle Produktionsmethoden können großtechnische Batchreaktionen mit strengen Qualitätskontrollmaßnahmen umfassen, um die Reinheit und Konsistenz der Verbindung zu gewährleisten.

Chemische Reaktionsanalyse

Natriumsalclobuzat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere. Häufige Reagenzien sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Natriumsalclobuzat wurde hauptsächlich wegen seiner Rolle als oralen Absorptionsverstärker untersucht. Es wurde verwendet, um die Bioverfügbarkeit verschiedener Medikamente, einschließlich oralem Insulin, zu verbessern, indem es ihren Transport über die Darmbarriere erleichtert .

Wirkmechanismus

Der Wirkmechanismus von Natriumsalclobuzat beinhaltet seine Fähigkeit, mit dem Darmepithel zu interagieren und so die Permeabilität der Darmbarriere zu erhöhen. Diese Interaktion erleichtert den Transport schlecht permeabler Substanzen durch den Dünndarm und erhöht deren Absorption in den Blutkreislauf . Die molekularen Ziele und Pfade, die an diesem Prozess beteiligt sind, werden noch untersucht, aber es wird vermutet, dass Natriumsalclobuzat Tight Junctions und andere Zellstrukturen modulieren kann, um seine Wirkungen zu erzielen .

Vorbereitungsmethoden

The synthesis of salclobuzate sodium involves the reaction of 4-chloro-2-hydroxybenzoic acid with 4-aminobutyric acid in the presence of sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product . Industrial production methods may involve large-scale batch reactions with stringent quality control measures to ensure the purity and consistency of the compound.

Analyse Chemischer Reaktionen

Salclobuzate sodium undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Salclobuzate sodium has been primarily studied for its role as an oral absorption promoter. It has been used to enhance the bioavailability of various drugs, including oral insulin, by facilitating their transport across the intestinal barrier .

Wirkmechanismus

The mechanism of action of salclobuzate sodium involves its ability to interact with the intestinal epithelium, thereby increasing the permeability of the intestinal barrier. This interaction facilitates the transport of poorly permeable substances across the intestine, enhancing their absorption into the bloodstream . The molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound may modulate tight junctions and other cellular structures to achieve its effects .

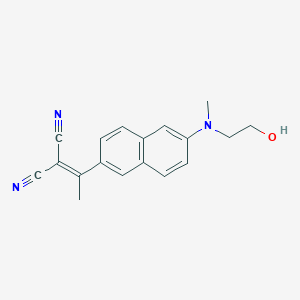

Vergleich Mit ähnlichen Verbindungen

Natriumsalclobuzat kann mit anderen Absorptionsverstärkern wie Natriumkaprat und Natriumlaurat verglichen werden. Während all diese Verbindungen darauf abzielen, die Absorption von Medikamenten zu verbessern, ist Natriumsalclobuzat in seiner spezifischen chemischen Struktur und seinem Wirkmechanismus einzigartig . Natriumkaprat und Natriumlaurat beispielsweise wirken hauptsächlich durch die Störung der Lipiddoppelschicht des Darmepithels, während Natriumsalclobuzat möglicherweise eine gezieltere Wirkung auf Tight Junctions hat .

Ähnliche Verbindungen

- Natriumkaprat

- Natriumlaurat

- Natriumdeoxycholat

Diese Verbindungen haben ähnliche Anwendungen, unterscheiden sich jedoch in ihren chemischen Strukturen und spezifischen Wirkmechanismen .

Eigenschaften

CAS-Nummer |

387825-07-2 |

|---|---|

Molekularformel |

C11H11ClNNaO4 |

Molekulargewicht |

279.65 g/mol |

IUPAC-Name |

sodium;4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate |

InChI |

InChI=1S/C11H12ClNO4.Na/c12-7-3-4-8(9(14)6-7)11(17)13-5-1-2-10(15)16;/h3-4,6,14H,1-2,5H2,(H,13,17)(H,15,16);/q;+1/p-1 |

InChI-Schlüssel |

UQFYDAAKCZKDHS-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)O)C(=O)NCCCC(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

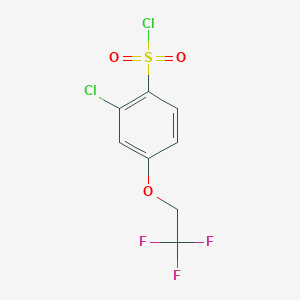

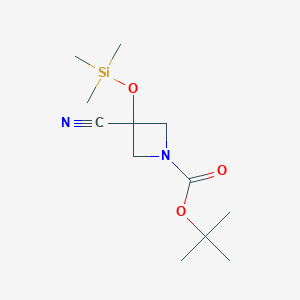

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,6,7-tetrahydro-3H,5H-benzo[ij]-quinolizine-3,5-dione](/img/structure/B8473640.png)

![tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B8473708.png)